2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Description
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H12ClN3S and its molecular weight is 325.81. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor properties. Compounds with imidazole rings, similar to the one in the queried chemical structure, have been investigated for their potential in cancer treatment. Specifically, derivatives of imidazole have been evaluated for their ability to interact with various biological targets, showcasing their potential as antitumor agents. The review of imidazole derivatives and their antitumor activity indicates a wide range of biological activities attributed to these compounds, suggesting that the specific chemical mentioned could be of interest in this research area due to its imidazole component (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact of Chlorophenyl Compounds
The environmental impact of chlorophenyl compounds, which are structurally related to the queried chemical, has been a subject of study, particularly in the context of pollution and toxicology. These compounds are known for their persistence and potential toxic effects on aquatic and terrestrial ecosystems. Research on chlorophenols, a group to which the chlorophenyl component can be related, has focused on their role as precursors to more harmful compounds in environmental settings, highlighting the importance of understanding their behavior and effects (Peng et al., 2016).
Synthetic Applications and Chemical Transformations
The synthesis and transformation of related compounds, particularly those involving imidazole scaffolds and chlorophenyl groups, have been explored for creating a wide array of heterocyclic compounds with diverse applications. These chemical transformations are crucial for the development of new materials, pharmaceuticals, and advanced intermediates in organic synthesis. The literature review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, outlines various methodologies and chemical properties, which could be relevant for exploring the applications of the specific compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANZVWDHNQHODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.